Triallate

Catalog No.
S545774
CAS No.
2303-17-5
M.F
C10H16Cl3NOS
C10H16Cl3NOS
((CH3)2CH)2NCOSCH2CCl=CCl2
M. Wt
304.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallate

CAS Number

2303-17-5

Product Name

Triallate

IUPAC Name

S-(2,3,3-trichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate

Molecular Formula

C10H16Cl3NOS
C10H16Cl3NOS
((CH3)2CH)2NCOSCH2CCl=CCl2

Molecular Weight

304.7 g/mol

InChI

InChI=1S/C10H16Cl3NOS/c1-6(2)14(7(3)4)10(15)16-5-8(11)9(12)13/h6-7H,5H2,1-4H3

InChI Key

MWBPRDONLNQCFV-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4 mg/L at 25 °C
In water, 4 ppm
Readily soluble in common organic solvents such as acetone, diethyl ether, ethyl acetate, ethanol, benzene and heptane
Soluble in heptane, ethyl alc, acetone, ether, benzene, ethyl acetate
Solubility in water, g/100ml at 25Â °C: 0.0002

Synonyms

Avadex BW, Far Go, Far-Go, FarGo, Tri allate, Tri-allate, Triallate

Canonical SMILES

CC(C)N(C(C)C)C(=O)SCC(=C(Cl)Cl)Cl

The exact mass of the compound Triallat is 303.0018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.31e-05 min water, 4 mg/l at 25 °cin water, 4 ppmreadily soluble in common organic solvents such as acetone, diethyl ether, ethyl acetate, ethanol, benzene and heptanesoluble in heptane, ethyl alc, acetone, ether, benzene, ethyl acetatesolubility in water, g/100ml at 25 °c: 0.0002. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379698. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Triallate (CAS 2303-17-5) is a selective, pre-emergence thiocarbamate herbicide primarily used to control wild oats (Avena fatua) and other annual grasses in cereal and pulse crops like wheat, barley, and peas. Its mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts the formation of essential surface lipids like waxes and cutin in developing weed shoots. Due to its volatility, a key handling and processability characteristic is its requirement for mechanical soil incorporation immediately after application to ensure efficacy and prevent atmospheric loss.

Direct substitution of Triallate with other common pre-emergence herbicides, such as the dinitroaniline Trifluralin, is often impractical and risks compromised performance. While both require soil incorporation, their efficacy is highly dependent on the target weed spectrum and soil conditions. For instance, Triallate provides more robust control of wild oats, whereas Trifluralin is often selected for control of weeds like wireweed or paradoxa grass. Furthermore, differences in soil persistence and mobility affect crop rotation planning and carryover risk, making a one-to-one replacement a significant operational risk without a specific reassessment of field conditions and weed pressures.

Processability & Handling: Volatility Mandates Specific Soil Incorporation for Efficacy

Triallate's significant vapor pressure necessitates its mechanical incorporation into the soil to prevent volatilization and ensure herbicidal activity. Its vapor pressure is reported as 16 mPa at 25°C. This property is a critical processing and handling differentiator from less volatile herbicides that may offer more flexible surface application methods. Failure to incorporate Triallate within hours of application, especially in moist or warm soils, can lead to substantial loss of the active ingredient to the atmosphere, rendering the application ineffective. This contrasts with herbicides that have lower volatility and can remain effective with less stringent incorporation requirements.

Evidence DimensionVapor Pressure at 25°C
Target Compound Data16 mPa (0.00012 mmHg)
Comparator Or BaselineBaseline requirement for soil incorporation to prevent atmospheric loss.
Quantified DifferenceHigh volatility mandates a specific application process (soil incorporation) not required by all competitors.
ConditionsStandard temperature (25°C). Volatility increases with soil temperature and moisture.

This directly impacts the equipment, labor, and timing required for application, making it a key procurement decision factor based on available farm process capabilities.

Application-Critical Performance: Superior Efficacy on Wild Oats Compared to Trifluralin

Triallate is specifically valued for its strong performance against wild oats (Avena fatua), a primary competitive weed in cereal crops. In contrast, Trifluralin, another soil-incorporated herbicide, is noted to be much weaker against wild oats. In field trials evaluating minimal incorporation techniques, Triallate provided 63-80% control of wild oat populations at three of six sites, whereas Trifluralin's primary efficacy was noted against different weeds like wireweed and paradoxa grass. This demonstrates a clear performance differentiation based on the target weed, which is a critical factor in herbicide selection.

Evidence DimensionWeed Control Spectrum
Target Compound DataStrong efficacy against wild oats (Avena fatua).
Comparator Or BaselineTrifluralin: Much weaker against wild oats; more effective on paradoxa grass and wireweed.
Quantified DifferenceQualitatively superior for the specific, economically important target of wild oats.
ConditionsField trials in heavy black earth soils with minimal incorporation.

For buyers facing significant wild oat pressure, selecting Triallate over a general-purpose substitute like Trifluralin is essential for effective weed control and crop yield protection.

Environmental Fate: Moderate Soil Persistence Influences Crop Rotation Decisions

Triallate exhibits moderate persistence in the soil, with a reported average half-life of 82 days under typical conditions, though field measurements have shown values around 46 days. This persistence level provides residual weed control for 6 to 8 weeks. In comparison, other thiocarbamates like EPTC can have a shorter half-life of approximately 6 days, while providing 4 to 6 weeks of control. The longer persistence of Triallate, especially under dry or cold conditions, requires careful management in crop rotation planning to avoid potential damage to sensitive subsequent crops like oats or sorghum.

Evidence DimensionSoil Half-Life (Field Conditions)
Target Compound Data~46-82 days
Comparator Or BaselineEPTC: ~6 days
Quantified DifferenceTriallate persists significantly longer in soil than some other thiocarbamates, affecting rotational crop choices.
ConditionsTypical and field soil conditions. Persistence is extended in dry and/or cold soils.

Buyers must select a herbicide with a persistence profile that matches their crop rotation schedule; Triallate's moderate half-life is suitable for season-long control but requires planning for the following season.

Primary Control of Wild Oats in Cereal and Pulse Crop Monocultures

Triallate is the indicated choice for pre-sowing weed management in fields with a known, heavy infestation of wild oats (Avena fatua). Its demonstrated superior efficacy on this specific weed compared to broader-spectrum alternatives like Trifluralin ensures a more targeted and effective outcome, protecting crop yields. This is particularly relevant for large-scale cultivation of barley, wheat, and certain pulse crops where wild oat competition is a primary economic threat.

Integrated Weed Management Programs Requiring Soil Incorporation

In agricultural systems already utilizing mechanical soil preparation and tillage, the mandatory incorporation of Triallate fits seamlessly into existing workflows. Its volatility requires this specific handling, making it a suitable choice for growers who use cultivators or harrows for seedbed preparation and can efficiently perform the required two-pass incorporation to maximize efficacy.

Situations Requiring Season-Long Residual Control with Planned Rotational Follow-Crops

The moderate soil persistence of Triallate, with a half-life of approximately 46-82 days, provides effective weed control for the critical early-to-mid stages of crop growth. This makes it a strong candidate for programs where a single pre-emergence application is desired for extended control, but where planning for the subsequent season's crop is critical to avoid phytotoxicity issues associated with longer-persistence herbicides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Triallate, [solid] appears as colorless crystals or oily amber liquid. Toxic by inhalation, ingestion or skin absorption. Used as a pesticide.
Oily liquid; mp 29–30 deg C; [Hawley] Clear liquid or colorless solid; Technical product is amber liquid; [ICSC] Dark brown to yellow solid or clear brown to dark brown liquid above 30 deg C; [HSDB]
CLEAR LIQUID OR COLOURLESS CRYSTALS.

Color/Form

Dark brown to yellow solid; (>30 °C clear brown to dark brown liquid)
Oil

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

303.001818 Da

Monoisotopic Mass

303.001818 Da

Boiling Point

BP: 117 °C at 0.3 mm Hg
at 0.04kPa: 117Â °C

Flash Point

90Â °C c.c.

Heavy Atom Count

16

Vapor Density

Relative vapor density (air = 1): 10.5

Density

1.273 g/cu cm at 25 °C
Relative density (water = 1): 1.27

LogP

4.6 (LogP)
log Kow = 4.6
3.98 (calculated)

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.
When heated to decomposition it emits very toxic fumes of /chloride, nitrogen oxides, and sulfur oxides/.

Appearance

Solid powder

Melting Point

34 °C
MP: 29-30 °C
29-30Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9S097HS99

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Triallate is a dark brown to yellow solid. It can also be a liquid at very warm temperatures. It is not very soluble in water. Triallate is a member of a group of chemicals called thiocarbamates. USE: Triallate is an agricultural herbicide used before planting to control weeds. EXPOSURE: Workers who use triallate may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of contaminated water in farming areas where it is used. If triallate is released to the environment, it will be broken down in air. Triallate released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move gradually through soil. It will be broken down by soil microorganisms but may not be broken down by water microorganisms. It is expected to build up in fish. RISK: Data on the potential for triallate to cause toxic effects in humans are limited. One study reports no differences in neurological function between a group of workers exposed to high levels of triallate and a group of workers with exposure to low or no levels of triallate. Triallate is a skin and eye irritant in laboratory animals. Allergic skin reactions occurred with repeated skin exposures. Decreased body weight and changes in the liver, spleen, kidney, and blood were reported in laboratory animals following repeated exposure to low oral doses over time. Toxicity to the nervous system (altered movement, altered behavior, lesions in the brain and nerves) was reported in laboratory animals given high levels of triallate for a short amount of time. Decreased fertility was observed when laboratory animals were exposed to moderate levels of triallate across several generations. No evidence of abortion was observed in laboratory animals exposed before and/or during pregnancy. Decreased survival, skeletal birth defects, decreased body weight, and altered behavior were observed in offspring at high doses that also made the mothers sick. Increases in liver and kidney cancer were observed in laboratory animals following lifetime dietary exposure to triallate. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified triallate as a possible human carcinogen based on carcinogencity in animals. The potential for triallate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.00012 [mmHg]
1.2X10-4 mm Hg at 25 °C (16 mPa)
Vapor pressure, Pa at 25Â °C: 0.016

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2303-17-5

Absorption Distribution and Excretion

Single 500 mg/kg dose administered orally to rabbits was rapidly absorbed from GI tract; present in all organs tested; largest amount accumulated in liver, lungs, kidneys, and spleen; all traces gone by 7th day. No traces of triallate detected in meat, eggs, or internal organs of hens fed 1/240 LD50 dose daily for 100 days. Sheep poisoned with 300 mg/kg had traces detected in meat 84 days later in cold storage.
Absorbed principally by the coleoptiles.
Triallate isotopically labeled with (14)C and (13)C in the C-1-allylic carbon position was administered orally to male and female Sprague Dawley rats at dose levels of 5 and 500 mg/kg of body wt. Most of the dose was rapidly eliminated within 72 hr after administration, and dose recoveries averaged 92% and 96% for the low dose and high dose animals, respectively. Approximately 42-52% of the dose was excreted via the urine and 33-46% via the feces. Expired (14)CO2 accounted for approximately 4% of the dose, while the residual carcass at sacrifice contained approximately 2%. Radioactivity in blood was associated principally with hemoglobin. Kinetics for whole body elimination of radioactivity were consistent with a two compartment open model. The half life of the alpha phase varied from 5.9 to 22.8 hr, and that of the beta phase from 171 to 265 hr.

Metabolism Metabolites

Rats treated orally with several promutagens and carcinogens containing haloallyl or halopropyl substituents excrete small amount of urinary 2-haloacrylic acids, analyzed as their pentafluorobenzyl esters, such as 2-chloroacrylic acid and trichloroacrylic acid from triallate. Rabbit liver microsomal oxidases also yield 2-chloroacrylic and trichloroacrylic acids from triallate. 2-Haloacroleins as potent mutagens and intermediary metabolites may contribute to adverse toxicological properties of triallate.
The major (57-83% yields) mouse microsomal mixed function oxidase metabolites of (E) and (Z) diallate and triallate are identified by HPLC cochromatography as the corresponding sulfoxides. Other mixed function oxidase metabolites identified by headspace GLC/MS and quantitated by GLC/ECD are 21-chloroacrolein from diallate (9.2% and 1.6% from the Z and E isomers, respectively) and sulfallate (0.3% yield) and 2,3-trichloracrolein from triallate. Addition of glutathione and glutathione S-transferase to the mixed function oxidase system reduces the amounts of sulfoxides and yields new products identified by headspace GLC/ECD and GLC/MS as 2,3-dichlorallylthiol from (E) and (Z) diallate and 2,3,3-trichlorallylthiol from triallate, they also increase by 9 fold the liberation of 2-chloroallythiol from sulfallate. Thus, formation of mutagenic chloroacroleins involves primarily sulfoxidation of (E) and (Z) diallate followed by (2,3) sigmatropic rearrangement-1,2-elimination reactions and S-methylene hydroxylation of triallate and sulfallate and then decomposition of their alpha-hydroxy intermediates. Competing glutathione S-transferase catalyzed conjugations with glutathione divert the sulfoxidized intermediates from activation involving chloroacrolein formation to detoxification on chloroallylthiol liberation.
(13)C, (14)C Triallate was administered orally to Sprague Dawley rats. Twelve excreted metabolites were identified, the most abundant being 2,3,3-trichloro-2-propenesulfinic acid. Five metabolites derived from 2,3,3-trichloro-2-propenethiol were identified in excreta, including a methyl sulfone mercapturate whose structure was confirmed by X-ray crystallography. Three 2-chloroacrylate metabolites were identified, including a 2-chloroacrylate mercapturate whose structure was confirmed by X-ray crystallography. 2,3,3-Trichloro-2-propenol and hydroxytriallate were also identified as metabolites. Dosing of radiolabeled thiol and sulfinic acid to separate animals resulted in excretion of only thiol derived metabolites in the urine of thiol dosed rats, while sulfinic acid and sulfonic acid were excreted by sulfinic acid dosed rats. Triallate metabolism in rats proceeds via three main pathways, ie, S-oxidation leading to sulfur acids, S-oxidation/hydrolysis/reduction leading to thiol derivatives, and C-oxidation of the 2,3,3-trichloropropenethiol moiety. Thus, formation of readily excreted sulfur acids and thiol derivatives is the major route of triallate metabolism in rats.
Rat liver enzyme preparations were used to investigate the mechanistic pathways of triallate metabolism. Incubation of (14)C triallate with reduced nicotinamide adenine dinucleotide phosphate fortified microsomes gave rise to metabolites generated via a number of reaction types, including sulfur oxidation/hydrolysis and hydroxylation of the allylic thiol moiety accompanied by rearrangement. Addition of glutathione to microsomal incubations resulted in the formation of glutathione conjugates arising via conjugate addition of glutathione to metabolic intermediates such as trichloroacrolein. Addition of glutathione to microsomal incubations inhibited the binding of triallate derived radioactivity to microsomal proteins. Metabolite identification was accomplished by mass spectrometry and chemical synthesis and by a novel application of heteronuclear multiple quantum coherence NMR spectroscopy.
For more Metabolism/Metabolites (Complete) data for Triallate (6 total), please visit the HSDB record page.
As a general rule, thiocarbamates can be absorbed via the skin, mucous membranes, and the respiratory and gastrointestinal tracts. They are eliminated quite rapidly, mainly via expired air and urine. Two major pathways exist for the metabolism of thiocarbamates in mammals. One is via sulfoxidation and conjugation with glutathione. The conjugation product is then cleaved to a cysteine derivative, which is metabolized to a mercapturic acid compound. The second route is oxidation of the sulfur to a sulfoxide, which is then oxidized to a sulfone, or hydroxylation to compounds that enter the carbon metabolic pool.

Wikipedia

Triallate

Biological Half Life

Triallate isotopically labeled with (14)C and (13)C in the C-1-allylic carbon position was administered orally to male and female Sprague Dawley rats at dose levels of 5 and 500 mg/kg of body wt. ... Kinetics for whole body elimination of radioactivity were consistent with a two compartment open model. The half life of the alpha phase varied from 5.9 to 22.8 hr, and that of the beta phase from 171 to 265 hr.

Use Classification

Pharmaceuticals
Herbicides
HERBICIDES

Methods of Manufacturing

Triallate is produced by reaction of isopropylamine with phosgene, followed by coupling with 1,1-dichloro-2-chloro-3-mercapto-1-propylene.
Propargyl alcohol + chlorine + carbonyl sulphide + diisopropylamine (chlorination/dehydrochlorination/thiocarbonylation/dehydrochlorination)
Preparation: M.W. Harman, J.J. D'Amico, United States of America patent 3330821 (1967 to Monsanto).

General Manufacturing Information

Registration review posted to Federal Register on 09/24/2014 to insure triallate continues to satisfy the statutory standard and continues intended function without unreasonable adverse effects on human health or the environment.
Use of triallate in Italy was banned in 1977 due to toxicity concerns

Analytic Laboratory Methods

Method: USGS-NWQL O-1126-95; Procedure: gas chromatography with mass spectrometry; Analyte: triallate; Matrix: natural water; Detection Limit: 0.008 ug/L.
Two analytical methods are available for enforcement of tolerances. They include the current PAM VOL. II method (gas chromatography with electron capture detection (GC/ECD) designated as method A and another GC/ECD method (designated as Method RES-099-96, Version 2).
An analytical method for the simultaneous determination of 51 pesticides in commercial honeys was developed. Honey (10 g) was dissolved in water/methanol (70:30; 10 mL) and transferred to a C(18) column (1 g) preconditioned with acetonitrile and water. Pesticides were subsequently eluted with a hexane/ethyl acetate mixture (50:50) and determined by gas chromatography with electron impact mass spectrometric detection in the selected ion monitoring mode (GC-MS-SIM). Spiked blank samples were used as standards to counteract the matrix effect observed in the chromatographic determination. Pesticides were confirmed by their retention times, their qualifier and target ions, and their qualifier/target abundance ratios. Recovery studies were performed at 0.1, 0.05, and 0.025 ug/g fortification levels for each pesticide, and the recoveries obtained were >86% with relative standard deviations of <10%. Good resolution of the pesticide mixture was achieved in approximately 41 min. The detection limits of the method ranged from 0.1 to 6.1 ug/kg for the different pesticides studied. The developed method is linear over the range assayed, 25-200 ug/L, with determination coefficients of >0.996. The proposed method was applied to the analysis of pesticides in honey samples, and low levels of a few pesticides (dichlofluanid, ethalfluralin, and triallate) were detected in some samples.
A procedure based on steam distillation is described for the determination of residues of the thiocarbamate herbicides diallate and triallate. The herbicides are steam-distilled directly from aqueous suspensions of milk and plant samples and trapped in hexane. After column cleanup on either activated Florisil or silica cartridges, samples are quantitated by gas-liquid chromatography. Recoveries of diallate and triallate from milk, lettuce, peas, corn, canarygrass seed and straw, and flax straw ranged from 77 to 96%.
For more Analytic Laboratory Methods (Complete) data for Triallate (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A tandem mass spectrometry procedure, originally developed for bacterial biofilms was adapted for the identification of herbicide residues in lipid-rich tissue of amphipods collected from microcosms in a prairie wetland. For this application, the amounts of tissue employed (less than 1 mg wet weight), and detection of target analytes at picogram levels, were similar to the values reported for bacterial biofilms. Described is an application of the technique for the identification of residues of the herbicide S-2,3,3-trichloroallyl diisopropyl thiocarbamate (triallate; trade name Avadex-BW). For amphipods collected from microcosms exposed to the herbicide 2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid methyl ester (diclofop-methyl, trade name Hoe Grass), there were detectable levels of only the hydrolysis product, diclofop acid, in the lipid-rich tissue. Other transformation products reported for bacterial biofilms were not observed in the amphipods.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C.
Store in well-ventilated area, above freezing.

Interactions

The triallate tolerance of wheat (Triticum aestivum) cultivars Marius and Mexicali was determined under growth chamber conditions. Mexicali was found to tolerate triallate at levels about fourfold higher than Marius. The susceptible wheat cultivar was protected against triallate by seed treatment with MON 5501. The herbicide concentration in the aerial part of the plants was determined by gas chromatography. Triallate levels were similar in both cultivars treated with 0.5 mg/L of triallate. The safener did not affect the triallate content per plant in the susceptible wheat cultivar treated with 1 mg/L of herbicide.
Greenhouse and field experiments were conducted to determine the effectiveness of dichlormid, R-29148, CGA-92194, flurazole, naphthalic anhydride, and MON-5500 as herbicide antidotes for triallate in wheat and to determine triallate antagonism by seed-applied fungicides and insecticides. Seed treatment of MON-5500 at 0.063% wt/wt was the most effective antidote for triallate in wheat in both greenhouse and field. Dichlormid and R-29148 at 0.5% wt/wt were more effective as antidotes for triallate in wheat than either CGA-92194 or naphthalic anhydride. Flurazole, as a seed treatment, did not reduce triallate injury to wheat. Dichlormid or R-29148 at 2.2 kg ai ha-1 applied broadcast to soil and incorporated reduced injury to wheat from triallate at 1.1 kg ai ha-1 and also reduced injury to oats from 0.3 kg ha-1 triallate. Seed treatments of carboxin at 0.2% wt/wt or imazalil at 0.008% wt/wt antagonized triallate and decreased injury to wheat from triallate at 0.6 kg ha-1. Maneb plus lindane or mancozeb treatment of wheat seed increased injury from triallate.

Stability Shelf Life

Stable under recommended storage conditions.
Stable under normal storage conditions. Hydrolyzed by strong acids and alkalis.

Dates

Last modified: 08-15-2023

Longitudinal study on the detection of Clostridioides difficile at the Fargo Veteran Affairs Community Living Center

Anna D Montgomery, Kimberly D Hammer, Tze Shien Lo
PMID: 31757477   DOI: 10.1016/j.ajic.2019.09.012

Abstract

Our study used C Diff Banana Broth to evaluate the occurrence of positive Clostridioides difficile spores in new and preexisting hospital rooms. C difficile incidence was 5.5%. Analysis using multiple linear regression found that rooms with contact precautions in place were significant predictors of a positive sample (P ≤ .001). Room occupancy was not a significant predictor (P = .544). Thus it could be interpreted that the environment can be a significant carrier for C difficile.


Can herbicide safeners allow selective control of weedy rice infesting rice crops?

Roberto Busi, Nghia K Nguyen, Bhagirath S Chauhan, Francesco Vidotto, Maurizio Tabacchi, Stephen B Powles
PMID: 27484802   DOI: 10.1002/ps.4411

Abstract

Rice is a major field crop of paramount importance for global food security. However, the increased adoption of more profitable and resource-efficient direct-seeded rice (DSR) systems has contributed to greater weed infestations, including weedy rice, which has become a severe problem in several Asian regions. In this study we have developed a conceptually novel method to protect rice plants at high doses of clomazone and triallate.
The insecticide phorate applied to rice seeds provided a substantial level of protection against the herbicides clomazone or triallate. A quantity of 15 kg phorate ha
significantly increased the LD
values, which were more than twofold greater than for rice plants treated only with clomazone. A quantity of 20 kg phorate ha
in combination with 2000 g triallate ha
safened rice plants (80% survival) with LD
>3.4-fold greater than in phorate-untreated rice. Weed control efficacy was not lowered by the presence of phorate-treated rice seeds.
Weedy rice is one of the most damaging global weeds and a major threat to DSR systems. In this study we have developed a proof-of-concept method to allow selective weedy rice control in rice crops. We call for herbicide discovery programmes and research to identify candidate safener and herbicide combinations to achieve selective herbicide control of weedy rice and alleviate weed infestations in global rice crops. © 2016 Society of Chemical Industry.


Simulating herbicide volatilization from bare soil affected by atmospheric conditions and limited solubility in water

S R Yates
PMID: 17154002   DOI: 10.1021/es061303h

Abstract

A numerical model that simulates pesticide fate was developed to predictthe behavior of triallate after application to a field soil. The model has options that allow water and/ or heat transport and can limit simulated aqueous-phase concentrations to triallate solubility in water. Several methods for describing the volatilization boundary condition were tested to assess the accuracy in predicting the volatilization rate, including an approach that requires no atmospheric information and an approach that couples soil and atmospheric processes. Four scenarios were constructed and simulated, to compare with measured volatilization rates. The peak measured volatilization rate (168 g ha(-1) h(-1)) was most accurately predicted with the scenario that included the most complex model (100 g ha(-1) h(-1)). The simplest model overpredicted the peak rate (251 g ha(-1) h(-1)), and the others underpredicted the peak rate (16-67 g ha(-1) h(-1)). The simulations that limited aqueous solubility provided relatively similar values for the total emissions (21-37% of applied triallate), indicating that simplified models may compare well with measurements (31% of applied). A prospective simulation over a period of 100 days showed that applying triallate to the soil surface would ultimately lead to atmospheric emissions of 80% of the applied material with 6% remaining in soil. Incorporating triallate to a depth of 10 cm would reduce emissions to less than 5% and lead to 41% remaining in soil.


Volatilization modeling of two herbicides from soil in a wind tunnel experiment under varying humidity conditions

Martina Schneider, Kai-Uwe Goss
PMID: 23130847   DOI: 10.1021/es303001q

Abstract

Volatilization of pesticides from the bare soil surface is drastically reduced when the soil is under dry conditions (i.e., water content lower than the permanent wilting point). This effect is caused by the hydrated mineral surfaces that become available as additional sorption sites under dry conditions. However, established volatilization models do not explicitly consider the hydrated mineral surfaces as an independent sorption compartment and cannot correctly cover the moisture effect on volatilization. Here we integrated the existing mechanistic understanding of sorption of organic compounds to mineral surfaces and its dependence on the hydration status into a simple volatilization model. The resulting model was tested with reported experimental data for two herbicides from a wind tunnel experiment under various well-defined humidity conditions. The required equilibrium sorption coefficients of triallate and trifluralin to the mineral surfaces, K(min/air), at 60% relative humidity were fitted to experimental data and extrapolated to other humidity conditions. The model captures the general trend of the volatilization in different humidity scenarios. The results reveal that it is essential to have high quality input data for K(min/air), the available specific surface area (SSA), the penetration depth of the applied pesticide solution, and the humidity conditions in the soil. The model approach presented here in combination with an improved description of the humidity conditions under dry conditions can be integrated into existing volatilization models that already work well for humid conditions but still lack the mechanistically based description of the volatilization process under dry conditions.


Chlorinated herbicide (triallate) dehalogenation by iron powder

Angela Volpe, Antonio Lopez, Giuseppe Mascolo, Antonia Detomaso
PMID: 15488919   DOI: 10.1016/j.chemosphere.2004.06.040

Abstract

The reductive degradation of a chlorinated herbicide by iron powder was investigated at lab scale. The studied substrate was triallate (S-2,3,3-trichloroallyl di-isopropyl thiocarbamate) which contains a trichloroethylene moiety potentially reducible by zero-valent iron. Degradation reactions were carried out in batch, at 25 degrees C, in the absence of oxygen, by contacting electrolytic iron powder (size range: 20-50 microm) with a triallate aqueous solution (2.5 mgl(-1)). Herbicide decay, corresponding evolutions of TOC, TOX and chloride ion release were regularly monitored throughout the reactions. Furthermore, the main degradation by-products were identified by HPLC/MS. The results showed that, after 5 days, herbicide degradation extent was about 97% and that the reaction proceeded through the formation of a dechlorinated alkyne by-product (S-2-propinyl di-isopropyl thiocarbamate) resulting from the complete dechlorination of triallate. The subsequent reduction of such an alkyne intermediate gave S-allyl di-isopropyl thiocarbamate as main end by-product. The identified by-products suggested that dechlorination took place mainly via reductive beta-elimination. However, as traces of dichloroallyl di-isopropyl thiocarbamate were also detected, a role, although minor, was assigned even to hydrogenolysis in the overall dechlorination process.


Measuring herbicide volatilization from bare soil

S R Yates
PMID: 16749685   DOI: 10.1021/es060186n

Abstract

A field experiment was conducted to measure surface dissipation and volatilization of the herbicide triallate after application to bare soil using micrometeorological, chamber, and soil-loss methods. The volatilization rate was measured continuously for 6.5 days and the range in the daily peak values for the integrated horizontal flux method was from 32.4 (day 5) to 235.2 g ha(-1) d(-1) (day 1), for the theoretical profile shape method was from 31.5 to 213.0 g ha(-1) d(-1), and for the flux chamber was from 15.7 to 47.8 g ha(-1) d(-1). Soil samples were taken within 30 min after application and the measured mass of triallate was 8.75 kg ha(-1). The measured triallate mass in the soil at the end of the experiment was approximately 6 kg ha(-1). The triallate dissipation rate, obtained by soil sampling, was approximately 334 g ha(-1) d(-1) (98 g d(-1)) and the average rate of volatilization was 361 g ha(-1) d(-1). Soil sampling at the end of the experiment showed that approximately 31% (0.803 kg/2.56 kg) of the triallate mass was lost from the soil. Significant volatilization of triallate is possible when applied directly to the soil surface without incorporation.


Body mass index and bromoxynil exposure in a sample of rural residents during spring herbicide application

Karen Semchuk, Helen McDuffie, Ambikaipakan Senthilselvan, Allan Cessna, Donald Irvine
PMID: 15371235   DOI: 10.1080/15287390490471424

Abstract

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a phenolic herbicide, is widely used in production of cereals and other crops. Little is known, however, about bromoxynil exposure in humans. Results of previous research suggest a longer residence time in the body for bromoxynil compared to phenoxy herbicides [e.g., (2,4-dichlorophenoxy)acetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA)] and that bromoxynil would tend to partition into fatty tissue more so than 2,4-D. In previous research, body mass index (BMI) was found to be an independent predictor of plasma concentrations of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), the persistent lipophilic metabolite of the chlorinated pesticide bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT). As part of the Prairie Ecosystem Study, gas chromatography/mass spectrometry analysis was used to measure concentrations of bromoxynil and seven other herbicides (2,4-D, dicamba, fenoxaprop, MCPA, ethalfluralin, triallate, and trifluralin) in plasma from residents (104 men, 88 women, 24 youths age 12-17 yr) of a cereal-producing region in Saskatchewan, Canada, during spring herbicide application, 1996. Multiple logistic regression analysis was used to explore whether BMI predicted detection of bromoxynil in plasma from the adults. The prevalence of detection (detection limits: 2-50 microg/L) was markedly higher for bromoxynil (men, 44.2%; women, 14.8%; youths, 20.8%) compared to each of the other herbicides including 2,4-D (men, 16.5%; women, 3.4%; youths, 12.5%) and MCPA (men, 6.8%; women, 1.1%; youths, 4.2%), although bromoxynil is commonly formulated or tank mixed with these herbicides. In the multiple logistic regression analysis, the variables BMI, exposure group [bromoxynil applicators, non-applicator family members of bromoxynil applicators, all others (reference group)], and days elapsed since the last use of bromoxynil were found to be independent predictors of detection of bromoxynil, while age, gender, and farm residency were not statistically significant. With adjustment for exposure group [bromoxynil applicators: odds ratio (OR = 24.30, 95% confidence interval (CI) = 9.59-61.58; nonapplicator family members of bromoxynil applicators: OR = 3.53, 95% CI = 1.19-10.44; all others (reference group)], the OR for detection of bromoxynil was 2.35 (95% CI = 0.87-6.33) for participants in the middle (25.53-29.00 kg/m2) tertile (men: OR = 2.85, 95% CI = 0.75-10.82; women: OR = 1.63, 95% CI = 0.36-7.40) of BMI and 4.01 (95% CI = 1.46-11.03) for participants in the highest (> 29.00 kg/m2) tertile (men: OR = 4.67, 95% CI = 1.17-18.58; women: OR = 2.20, 95% CI = 0.44-10.99) with participants in the lowest (< 25.53 kg/m2) tertile as the reference group. Similar ORs were observed for BMI with adjustment for days elapsed since the last use of bromoxynil. In conclusion, further research is needed to investigate whether adiposity is an important modifying factor for persistence of bromoxynil in the body.


FARGO-MOORHEAD DENTAL SURVEY--1964

J K PETERSON, W A JORDAN
PMID: 14307680   DOI:

Abstract




A cross-sectional study of triallate exposure and neurological health among workers at a pesticide manufacturing and formulating facility

N Sathiakumar, E Delzell, P A MacLennan, M Anne, N L Rosenberg, H Cheng, S L Myers
PMID: 15477288   DOI: 10.1136/oem.2004.013128

Abstract

To evaluate the relation between an indicator of cumulative exposure to triallate and selected measures of neurological function, including nerve conduction, the prevalence of certain neurological deficits as determined by a medical examination, and vibration perception threshold testing in workers at a pesticide manufacturing plant.
Subjects were 50 workers with high estimated triallate exposure ("high triallate" group) and 50 workers with no or low triallate exposure ("no/low triallate" group). Industrial hygienists used existing work histories and personal knowledge of plant operations to develop a triallate score. In-person interviews elicited information on past medical history and on occupational and non-occupational exposures. A neurologist carried out nerve conduction tests of the sural and the peroneal nerves, a standardised neurological examination, and vibration sensation testing.
Differences between the high and the no/low triallate groups were minimal for all but one of the six nerve conduction tests, for the prevalence of neurological abnormalities, and for vibration sensation perception. The high triallate group had lower mean sural nerve peak amplitude than the no/low triallate group (11.7 v 15.2 microV, p = 0.03). This difference was reduced when adjusted for other potential risk factors (12.5 v 14.5 microV, p = 0.25) and was not associated with cumulative triallate score. We also noted several associations between factors other than triallate and nerve conduction measures.
The results were consistent with the absence of an association between triallate and measures of neurological function.


Cross-resistance to prosulfocarb and triallate in pyroxasulfone-resistant Lolium rigidum

Roberto Busi, Stephen B Powles
PMID: 23423954   DOI: 10.1002/ps.3516

Abstract

Plants can rapidly evolve resistance to herbicide in response to repeated selection. This study focuses on cross-resistance patterns observed in Lolium rigidum following pyroxasulfone recurrent selection.
The parental MR (multiresistant) population following four generations of pyroxasulfone recurrent selection evolved cross-resistance to prosulfocarb and triallate. At the recommended label rate of prosulfocarb or triallate (2000 g ha(-1) ), the progeny selected four times with pyroxasulfone (MR4) displayed 58 and 35% plant survival respectively. One additional cycle of prosulfocarb selection increased the resistance level to both prosulfocarb and triallate in the population MR4-P1. Prosulfocarb resistance is yet to be reported in L. rigidum field populations.
This study suggests that L. rigidum plants can rapidly evolve cross-resistance to several wheat-selective herbicides under recurrent selection of a single mode of action. Weed populations displaying broad-spectrum cross-resistance to several herbicide modes of action are increasing in frequency in intensive world agriculture. Proactive and integrated measures for resistance management need to be developed globally on appropriate herbicide use in crop rotations.


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